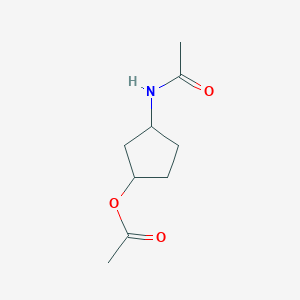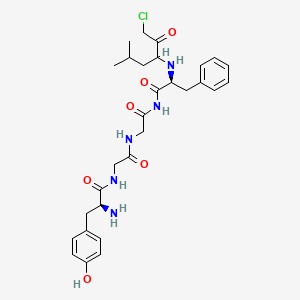
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in regulating pain and emotion in the human body by binding to opioid receptors. This compound is specifically designed to enhance the stability and efficacy of enkephalins for various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- involves multiple steps, starting from the basic enkephalin structure. The process typically includes:
Protection of functional groups: Protecting the amino and carboxyl groups to prevent unwanted reactions.
Introduction of the N-(1-(Cl-Ac)-3-methylbutyl) group: This step involves the use of specific reagents and catalysts to introduce the N-(1-(Cl-Ac)-3-methylbutyl) group to the enkephalin molecule.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Potential therapeutic applications in pain management and treatment of opioid addiction.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
作用機序
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding triggers a cascade of molecular events, including the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels. These actions result in decreased neuronal excitability and reduced perception of pain.
類似化合物との比較
Similar Compounds
Methionine-enkephalin: Another endogenous opioid peptide with similar functions.
Leucine-enkephalin: Shares structural similarities and binds to the same receptors.
Beta-endorphin: A longer peptide with more potent effects.
Uniqueness
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is unique due to its enhanced stability and efficacy compared to natural enkephalins
特性
CAS番号 |
76960-27-5 |
|---|---|
分子式 |
C29H38ClN5O6 |
分子量 |
588.1 g/mol |
IUPAC名 |
(2S)-2-amino-N-[2-[[2-[[(2S)-2-[(1-chloro-5-methyl-2-oxohexan-3-yl)amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C29H38ClN5O6/c1-18(2)12-23(25(37)15-30)34-24(14-19-6-4-3-5-7-19)29(41)35-27(39)17-32-26(38)16-33-28(40)22(31)13-20-8-10-21(36)11-9-20/h3-11,18,22-24,34,36H,12-17,31H2,1-2H3,(H,32,38)(H,33,40)(H,35,39,41)/t22-,23?,24-/m0/s1 |
InChIキー |
DHUBMNZFMGJNCY-OTKIHZFJSA-N |
異性体SMILES |
CC(C)CC(C(=O)CCl)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)CCl)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)


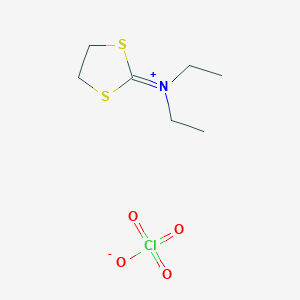

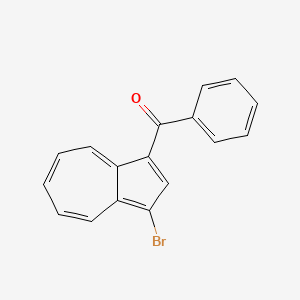

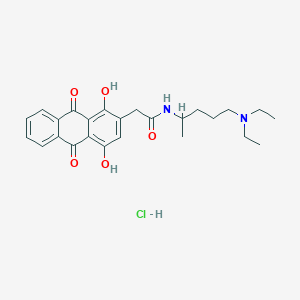
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
